N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

SOD1 stabilizer Microscale thermophoresis Protein misfolding ALS

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS 887201-02-7), also designated C7 or SOD1 stabilizer C7, is an imidazo[2,1-b]thiazole-sulfamoylbenzamide hybrid identified through a structure-based virtual screen targeting the inter-subunit cavity framed by the β6/β7 loops of Cu/Zn superoxide dismutase 1 (SOD1). Unlike canonical SOD1 inhibitors that target enzymatic activity, C7 operates as a conformation-selective stabilizer that preferentially binds the native-like dimeric fold, reduces exposure of a pathogenic β6/β7 loop neo-epitope, and suppresses irreversible apo-SOD1 misfolding—a mechanism directly implicated in amyotrophic lateral sclerosis (ALS) pathogenesis.

Molecular Formula C19H16N4O3S2
Molecular Weight 412.5 g/mol
CAS No. 887201-02-7
Cat. No. B6500932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
CAS887201-02-7
Molecular FormulaC19H16N4O3S2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C19H16N4O3S2/c1-12-11-27-19-22-17(10-23(12)19)14-3-2-4-15(9-14)21-18(24)13-5-7-16(8-6-13)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
InChIKeyYZWDYRFWOPJDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS 887201-02-7) Matters for ALS Target-Engagement Research


N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS 887201-02-7), also designated C7 or SOD1 stabilizer C7, is an imidazo[2,1-b]thiazole-sulfamoylbenzamide hybrid identified through a structure-based virtual screen targeting the inter-subunit cavity framed by the β6/β7 loops of Cu/Zn superoxide dismutase 1 (SOD1) [1]. Unlike canonical SOD1 inhibitors that target enzymatic activity, C7 operates as a conformation-selective stabilizer that preferentially binds the native-like dimeric fold, reduces exposure of a pathogenic β6/β7 loop neo-epitope, and suppresses irreversible apo-SOD1 misfolding—a mechanism directly implicated in amyotrophic lateral sclerosis (ALS) pathogenesis [1]. This distinctive pharmacological profile places C7 in a sparse, emerging class of SOD1-targeted small-molecule stabilizers with demonstrated in vivo target engagement and disease-modifying activity in the hSOD1-G93A transgenic mouse model of ALS [1].

Why Generic Imidazo[2,1-b]thiazole or Sulfamoylbenzamide Analogs Cannot Substitute for CAS 887201-02-7 in SOD1-Targeting Studies


The target compound was isolated from a focused virtual screen of approximately 100 chemically diverse candidates docking into a specific structural cavity defined by the parallel β6/β7 loops of the SOD1 dimer [1]. Its dual pharmacophoric arrangement—the 3-methylimidazo[2,1-b]thiazole core linked via a meta-phenyl bridge to a para-sulfamoylbenzamide—was uniquely enriched among the top-ranked poses and validated in serial biochemical assays [1]. Closely related imidazo[2,1-b]thiazole analogs predominantly engage alternative biological targets such as dihydrofolate reductase (DHFR) , histamine H3 receptors [2], or kinases including V600E-B-RAF and C-RAF [3], and do not occupy the SOD1 β6/β7 inter-subunit cavity. Even within the sulfamoylbenzamide chemotype, structural variation in the heterocyclic core or linker geometry abolishes the specific π-stacking and hydrogen-bonding complementarity required for selective native-state stabilization over denatured conformer binding [1]. Substituting CAS 887201-02-7 with a generic imidazo[2,1-b]thiazole or sulfamoylbenzamide derivative therefore forfeits the validated target engagement, conformational selectivity, and ALS-relevant pharmacology demonstrated for C7.

Quantitative Selectivity & Efficacy Guide: How CAS 887201-02-7 Differentiates from Closest Alternative SOD1 Modulators


C7 Binds Holo-SOD1WT with Micromolar Affinity Confirmed by Microscale Thermophoresis, Distinguishing Native-State Stabilization from Denaturant-Promiscuous Binding

C7 demonstrated direct, reversible binding to fully metalated (holo) wild-type SOD1 with an MST-derived affinity of 6.32 μM [1]. In contrast, the SE21 monoclonal antibody comparator—the only other validated β6/β7 loop-targeting molecule—is a 150 kDa protein with fundamentally different CNS-penetrance and formulation requirements [1]. No small-molecule comparator from the same virtual screen exhibited comparable preferential binding to the native-like conformation over denatured SOD1 [1]. The virtual screen itself filtered ~1.5 million commercially available compounds to ~100 hits, with iterative docking and rescoring, placing C7 among the most stringently selected ligands for this inter-subunit cavity [1].

SOD1 stabilizer Microscale thermophoresis Protein misfolding ALS

C7 Competitively Blocks Pathogenic β6/β7 Loop Neo-Epitope Accessibility Measured by SE21 Monoclonal Antibody ELISA: A Pharmacodynamic Selectivity Benchmark Unmatched by Class Analogs

In a competitive ELISA, C7 inhibited binding of the conformation-selective SE21 monoclonal antibody to plate-immobilized apo-SOD1 in a concentration-dependent manner, confirming that its binding site overlaps with the pathogenic β6/β7 loop neo-epitope [1]. This epitope is occluded in native fully-metalated SOD1 but becomes exposed upon demetallation—a critical early event in SOD1-linked ALS molecular pathology [1]. No other imidazo[2,1-b]thiazole derivative reported in the anticancer (DHFR or kinase) or H3-receptor patent literature has been shown to modulate SE21 epitope accessibility [2]. The selectivity is underscored by C7's failure to interfere with polyclonal anti-SOD1 detection in parallel ELISA wells, demonstrating epitope-specific rather than global protein-displacing activity [1].

SE21 epitope blockade SOD1 misfolding Competitive ELISA

Intranasal C7 Nanoparticle Delivery Significantly Delays Motor Disease Onset and Extends Survival in hSOD1-G93A ALS Mice: An In Vivo Functional Outcome Inaccessible to DHFR- or Kinase-Targeted Imidazo[2,1-b]thiazoles

In presymptomatic hSOD1-G93A transgenic mice, once-daily intranasal administration of C7-loaded lipid nanoparticles (Formulation 2, 30 μg/day) significantly delayed the onset of motor abnormalities (NeuroScore 1) and modestly extended survival to the paralysis endpoint (NeuroScore 3), with sex-stratified Kaplan–Meier analysis [1]. This represents the first demonstration that a small-molecule SOD1 stabilizer delivered non-invasively to the CNS can ameliorate ALS-like disease in vivo [1]. By comparison, imidazo[2,1-b]thiazole antifolates (e.g., compound 23) reduced tumor volume in Ehrlich ascites carcinoma models , and kinase-targeted congeners (e.g., compound 8u) inhibited proliferation in cancer cell lines [2], but neither chemotype has been evaluated in neurodegenerative disease models or shown to engage SOD1. The in vivo efficacy gap is qualitative and mechanistic: only C7 addresses the core SOD1 misfolding pathology of familial ALS rather than downstream proliferative or signaling pathways.

ALS transgenic mouse model Nose-to-brain delivery SOD1-G93A

C7 Demonstrates Rapid but Saturable Nose-to-CNS Pharmacokinetics with Quantifiable Brain and Spinal Cord Concentrations, a CNS Exposure Profile Absent from Analog Imidazo[2,1-b]thiazole Literature

HPLC-UV quantification of C7 in combined brain and spinal cord tissue following intranasal administration revealed rapid CNS uptake peaking at approximately 1 hour post-dose, with a saturable transfer process that limited maximum CNS exposure [1]. The saturable nature of nose-to-CNS uptake was identified as the rate-limiting step constraining therapeutic efficacy, providing a clear pharmacokinetic rationale for nanoparticle formulation optimization [1]. In contrast, the antifolate and kinase-inhibitory imidazo[2,1-b]thiazole analogs have reported only in silico ADMET predictions (e.g., blood-brain barrier penetration scores for DHFR inhibitor series ) with no direct CNS concentration measurements in any animal model. The C7 data represent the only empirically measured CNS pharmacokinetic profile for any imidazo[2,1-b]thiazole derivative, making it the sole procurement choice for CNS-targeted experimental protocols.

Intranasal brain delivery CNS pharmacokinetics Saturable uptake

C7 Selectively Suppresses Irreversible Apo-SOD1 Misfolding Kinetics, a Disease-Relevant Biochemical Endpoint Not Addressed by Other Imidazo[2,1-b]thiazole Pharmacophores

In a time-resolved in vitro misfolding assay, C7 inhibited the irreversible structural transition of apo-SOD1WT (50 μM) incubated under misfolding-promoting conditions (37 °C, 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 800 rpm agitation), as measured by the time-dependent loss of native-like conformer detection using SE21 mAb in a Zn2+-stabilized residual-native ELISA [1]. This assay directly models the early molecular event in SOD1-linked ALS pathogenesis—demetallation-driven dimer destabilization and β6/β7 loop neo-epitope exposure—and is mechanistically unrelated to the DHFR inhibition or kinase inhibition [2] endpoints used to characterize other 3-methylimidazo[2,1-b]thiazole derivatives. The misfolding suppression assay provides a disease-relevant pharmacodynamic readout that no alternative imidazo[2,1-b]thiazole chemotype has been shown to engage.

Apo-SOD1 misfolding assay Protein aggregation kinetics Conformational stabilization

Optimal Research & Procurement Scenarios for N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS 887201-02-7)


ALS Translational Research: In Vivo Pharmacodynamic Studies Requiring a CNS-Penetrant SOD1 Stabilizer with Validated Target Engagement

Investigators conducting preclinical ALS studies in hSOD1-G93A transgenic mice who require a small-molecule tool to probe the role of SOD1 native-state stabilization in delaying disease onset and suppressing spinal cord pathology should procure CAS 887201-02-7. C7 is uniquely validated for intranasal nanoparticle-mediated nose-to-brain delivery, with HPLC-confirmed CNS tissue concentrations [1]. Its ability to reduce misfolded SOD1 inclusions and attenuate astrocytosis and microgliosis at disease onset provides quantifiable pharmacodynamic endpoints for dose-response and combination therapy studies [1].

SOD1 Structural Biology & Conformational Screening: A Chemical Probe to Occlude the β6/β7 Loop Neo-Epitope in Biophysical Assays

Structural biology groups investigating the SOD1 dimer interface, β6/β7 loop dynamics, or the mechanism of prion-like SOD1 propagation require a small-molecule ligand with confirmed binding to the inter-subunit cavity. C7's MST-validated affinity (6.32 μM) and competitive displacement of SE21 mAb in ELISA make it an ideal probe for biolayer interferometry (BLI), microscale thermophoresis, and hydrogen-deuterium exchange mass spectrometry experiments aimed at mapping the conformational landscape of SOD1 [1].

Assay Development & High-Throughput Screening: Positive Control for SE21 Epitope Accessibility and Misfolding Kinetics Assays

Core facilities and screening laboratories developing medium- to high-throughput biochemical assays for SOD1 misfolding modulators can use C7 as a positive control compound. The time-resolved apo-SOD1 misfolding assay with Zn2+-stabilized SE21 detection, as well as the direct SE21 competition ELISA, have been established and validated with C7 [1]. Procuring CAS 887201-02-7 enables assay transfer and benchmarking without the confounding variables introduced by antibody-based controls (e.g., SE21 mAb) that differ in molecular weight, binding site, and formulation requirements [1].

Nanoparticle CNS Delivery Optimization: Reference Compound for Intranasal Formulation Development

Pharmaceutical formulation groups developing nose-to-brain nanoparticle delivery systems for CNS therapeutics can employ C7 as a reference small-molecule payload. The saturable nose-to-CNS uptake kinetics, HPLC-quantifiable tissue concentrations, and correlation between CNS exposure and efficacy endpoints provide a benchmark dataset for evaluating novel nanocarrier designs targeting the olfactory-to-CNS transport pathway [1]. The compound's moderate molecular weight (412.48 Da), balanced lipophilicity, and sulfamoylbenzamide solubility-enhancing motif are distinct from alternative imidazo[2,1-b]thiazoles that lack CNS delivery characterization [1].

Quote Request

Request a Quote for N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.